N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2S/c27-20-10-13-23-24(15-20)33-26(29-23)30(17-18-5-4-14-28-16-18)25(31)19-8-11-22(12-9-19)32-21-6-2-1-3-7-21/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKMKYDWFAMNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for N-(6-Chlorobenzo[d]thiazol-2-yl)-4-Phenoxy-N-(pyridin-3-ylmethyl)benzamide
Retrosynthetic Analysis
The target compound decomposes into three primary fragments:
- 4-Phenoxybenzoic acid (aryl ether precursor)
- 6-Chlorobenzo[d]thiazol-2-amine (heterocyclic amine)
- Pyridin-3-ylmethanamine (N-alkylating agent)
Coupling these components requires sequential amidation and N-alkylation, with careful attention to regioselectivity due to the presence of two nucleophilic amine groups.
Route 1: Stepwise Amidation-Alkylation
Synthesis of 4-Phenoxybenzoyl Chloride
4-Phenoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous dichloromethane (DCM) under nitrogen for 4 hours. Excess thionyl chloride is removed via rotary evaporation to yield 4-phenoxybenzoyl chloride (94% yield).
Formation of N-(6-Chlorobenzo[d]thiazol-2-yl)benzamide Intermediate
6-Chlorobenzo[d]thiazol-2-amine (8 mmol) is dissolved in dry tetrahydrofuran (THF) and treated with 4-phenoxybenzoyl chloride (8.4 mmol) and N,N-diisopropylethylamine (DIPEA, 16 mmol). The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. Precipitation with ice-water yields the mono-substituted benzamide (82% yield).
N-Alkylation with Pyridin-3-ylmethanamine
The intermediate (5 mmol) is dissolved in dimethylformamide (DMF) with potassium carbonate (15 mmol) and pyridin-3-ylmethanamine (6 mmol). The mixture is heated to 80°C for 6 hours, followed by extraction with ethyl acetate and silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the title compound (76% yield).
Route 2: One-Pot Tandem Coupling
A mixture of 4-phenoxybenzoic acid (10 mmol), 6-chlorobenzo[d]thiazol-2-amine (10 mmol), pyridin-3-ylmethanamine (12 mmol), and HATU (12 mmol) in DMF is stirred with DIPEA (24 mmol) at room temperature for 24 hours. Despite reduced selectivity, this method achieves a 68% yield but requires HPLC purification to remove bis-alkylated byproducts.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 8.52 (s, 1H, pyridine-H), 8.33 (d, J = 7.8 Hz, 1H, thiazole-H), 7.89–7.21 (m, 12H, aromatic-H), 5.12 (s, 2H, N-CH₂-pyridine).
- HRMS (ESI+) : m/z calculated for C₂₆H₂₀ClN₃O₂S [M+H]⁺: 482.0934; found: 482.0936.
Challenges and Mitigation Strategies
Regioselectivity in N-Alkylation
Competitive alkylation at the benzothiazole nitrogen is suppressed by using a bulky base (DIPEA) and low-temperature conditions during the initial amidation step.
Byproduct Formation
Bis-alkylated derivatives (∼12% in one-pot reactions) are minimized via stepwise synthesis and silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring and the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide. This compound has been evaluated for its efficacy against several cancer cell lines, including:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.71 | |
| HepG2 (Liver Cancer) | 10.25 | |
| PC3 (Prostate Cancer) | 8.90 |
The structure-activity relationship (SAR) studies indicate that the presence of the thiazole moiety significantly enhances the anticancer activity of the compound. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 | |
| Pseudomonas aeruginosa | 125.00 |
The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways within the microorganisms .
Anticonvulsant Activity
Thiazole derivatives have been recognized for their anticonvulsant properties, with this compound being no exception. Research indicates that this compound can effectively reduce seizure activity in animal models:
| Model | Effective Dose (mg/kg) | Reference |
|---|---|---|
| Maximal Electroshock Seizure (MES) | 24.38 | |
| Chemically Induced Seizure (PTZ) | 88.23 |
The anticonvulsant mechanism is believed to involve modulation of neurotransmitter systems and enhancement of GABAergic activity .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The structural characteristics that contribute to its biological activity include:
- The thiazole ring, which is crucial for bioactivity.
- The phenoxy group, enhancing lipophilicity and cellular uptake.
Research into the synthesis methods has led to improved yields and purities, facilitating further biological evaluations .
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes the structural, synthetic, and functional differences between the target compound and its analogs:
Physicochemical Properties
- Melting Points/Yields : Analogs in exhibit melting points between 106–181°C, while those in show higher thermal stability (up to 309°C). The target compound’s properties remain uncharacterized but may align with these ranges.
- Spectroscopic Data : $ ^1 \text{H NMR} $ shifts for aromatic protons (δ 7.2–8.5 ppm) and HRMS validation are consistent across analogs, confirming structural integrity .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and pharmacological effects based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 409.9 g/mol
- CAS Number : 923194-97-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Core : Utilizing thiazole and chlorobenzene derivatives.
- Phenoxy Group Introduction : Via nucleophilic substitution reactions.
- Pyridine Ring Attachment : Through coupling reactions with pyridine derivatives.
These synthetic routes are crucial for optimizing yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with a benzothiazole moiety can significantly inhibit the proliferation of cancer cells such as A431, A549, and H1299. This activity is linked to the compound's ability to induce apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .
- Anti-inflammatory Effects : The compound has been reported to decrease the activity of pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in various inflammatory diseases .
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:
- Cancer Cell Studies : In vitro studies demonstrated that benzothiazole derivatives could effectively inhibit the growth of non-small cell lung cancer cells, showcasing their potential as anticancer agents .
- Inflammation Models : Animal models treated with benzothiazole compounds showed reduced markers of inflammation, supporting their use in therapeutic applications for inflammatory diseases .
- Antimicrobial Testing : Compounds from the same class were tested against Gram-positive and Gram-negative bacteria, revealing promising results that suggest further exploration for antibiotic development .
Q & A
Q. What are the standard synthetic routes for constructing the benzamide core in N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide?
The benzamide moiety is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 6-chlorobenzo[d]thiazol-2-amine with a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) and polar aprotic solvents like acetonitrile/DMF. For example, in analogous compounds, refluxing 2-chloro-N-(6-substituted benzo[d]thiazol-2-yl)acetamide with arylpiperazines in acetonitrile yielded 86% product . Pyridine is also used as both a solvent and base for amide bond formation with acyl chlorides, as seen in the synthesis of N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- IR Spectroscopy : Confirms amide C=O stretches (~1680–1660 cm⁻¹) and NH stretches (~3580 cm⁻¹ for secondary amides) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methylene groups adjacent to nitrogen (δ 2.5–4.0 ppm), and downfield shifts for amide NH (δ 12–14 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 387 for C₁₉H₁₄ClN₃O₂S) validate the molecular formula .
Q. How do substituents on the benzothiazole and pyridine rings influence solubility and reactivity?
Electron-withdrawing groups (e.g., 6-Cl on benzothiazole) enhance electrophilicity at the amide carbonyl, facilitating nucleophilic attacks. The pyridinylmethyl group increases polarity, improving solubility in polar solvents like DMSO. Substituents like phenoxy groups on the benzamide ring can introduce steric hindrance, requiring optimized reaction temperatures (e.g., reflux at 80–100°C) .
Advanced Research Questions
Q. How can Rh-catalyzed C-H amidation improve the synthesis of N-(benzothiazol-2-yl)benzamide derivatives compared to traditional methods?
Rhodium catalysts (e.g., [Cp*RhCl₂]₂) enable direct C-H functionalization, bypassing pre-functionalized intermediates. For example, N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide was synthesized in 94% yield via Rh-catalyzed coupling, avoiding harsh conditions required for acyl chloride activation. This method reduces step count and improves regioselectivity but requires rigorous exclusion of moisture .
Q. How should researchers address contradictory bioactivity data caused by substituent variations?
Contradictions in biological activity (e.g., antimicrobial vs. anti-inflammatory effects) can arise from substituent-dependent interactions with target proteins. A systematic approach includes:
- Molecular Docking : Compare binding modes of analogs (e.g., 6-Cl vs. 6-OCH₃ on benzothiazole) to identify critical interactions (e.g., hydrogen bonding with Thr87 in COX-2) .
- SAR Studies : Test derivatives with incremental changes (e.g., morpholine vs. piperidine side chains) to isolate pharmacophore contributions. For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides showed higher anti-inflammatory activity (IC₅₀ = 1.2 µM) than piperidine analogs (IC₅₀ = 2.8 µM) .
Q. What crystallization strategies resolve challenges in obtaining high-quality X-ray diffraction data for this compound?
- Solvent Selection : Recrystallization from methanol/acetone mixtures (1:1 v/v) minimizes solvate formation, as demonstrated for N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .
- Hydrogen Bond Engineering : Centrosymmetric dimers via N–H···N bonds (2.89 Å) improve crystal packing. Non-classical C–H···F/O interactions further stabilize the lattice .
Q. How can competing reactivity between the pyridinylmethyl and phenoxy groups be mitigated during functionalization?
- Protection/Deprotection : Temporarily protect the pyridine nitrogen with Boc groups during phenoxy group alkylation.
- Stepwise Functionalization : Prioritize installing the phenoxy group before introducing the pyridinylmethyl moiety, as seen in the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
